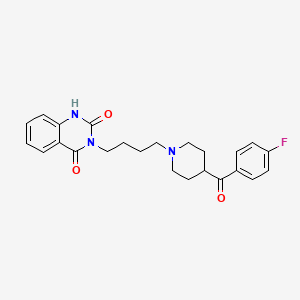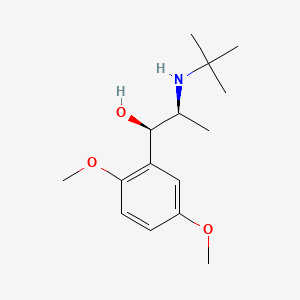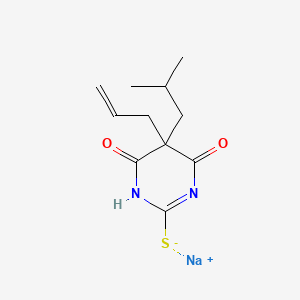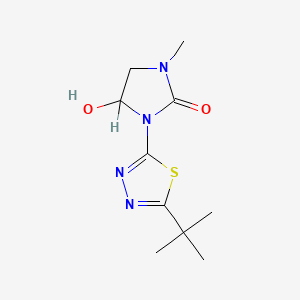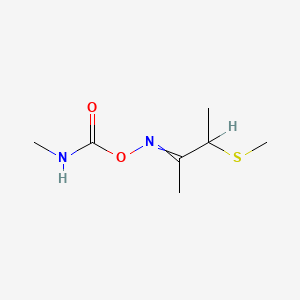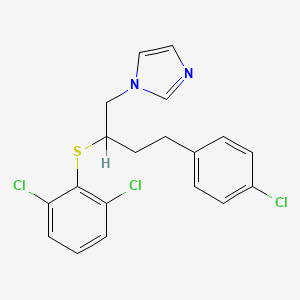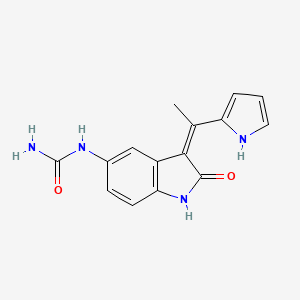
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-
Vue d'ensemble
Description
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-, is a nitrogenous compound found in the human body and is a major component of urine. It is also used in a variety of industrial, medical, and agricultural applications. Urea is a simple and inexpensive compound that can be synthesized from ammonia and carbon dioxide. It is a colorless and odorless solid that is soluble in water and alcohols. In humans, urea is formed in the liver through the metabolism of proteins and amino acids. It is then transported to the kidneys, where it is excreted in the urine.
Applications De Recherche Scientifique
BX517 as a PDK1 Inhibitor
BX517: is primarily known as a potent and selective inhibitor of PDK1 (3-Phosphoinositide-dependent kinase-1) , with an IC50 value of 6 nM. PDK1 is a serine/threonine kinase that plays a crucial role in the signaling pathways of cell survival, metabolism, and growth by activating AGC (protein kinase A, G, and C) family kinases, including AKT .
Application in Cancer Research
BX517’s ability to block the activation of Akt in tumor cells makes it a valuable tool in cancer research. Akt is a critical component in the PI3K/Akt/mTOR pathway, which is often dysregulated in various cancers. By inhibiting PDK1, BX517 can help researchers understand the role of this pathway in cancer progression and potentially develop new therapeutic strategies .
Application in Metabolic Studies
Given PDK1’s involvement in metabolism regulation, BX517 can be used to study metabolic disorders. It can help elucidate the molecular mechanisms underlying conditions like diabetes and obesity, where the PI3K/Akt pathway is implicated in insulin signaling and glucose homeostasis .
Application in Neurological Research
PDK1 also has implications in neurological functions and disorders. BX517 could be used to investigate neurodegenerative diseases where Akt signaling is affected, such as Alzheimer’s disease or Parkinson’s disease. It may provide insights into neuroprotection and neuronal survival mechanisms .
Application in Immunology
The PI3K/Akt pathway, regulated by PDK1, is essential for immune cell function. BX517 can be utilized to study autoimmune diseases and immunodeficiencies by examining how modulation of this pathway affects immune responses .
Application in Cardiovascular Research
PDK1’s role in cardiovascular health and disease is another area of interest. BX517 could help researchers explore how dysregulation of the PI3K/Akt pathway contributes to cardiovascular diseases like atherosclerosis or heart failure .
Application in Cell Signaling Studies
BX517 is a tool for broader cell signaling studies beyond specific diseases. It can help dissect the complex signaling networks within cells and understand how different pathways interact with each other .
Application in Drug Development
As a selective PDK1 inhibitor, BX517 has potential applications in drug development. It could serve as a lead compound for designing more potent or selective inhibitors targeting the PI3K/Akt pathway for various therapeutic areas .
Application in Aging Research
Finally, BX517 might be relevant for aging research since the PI3K/Akt pathway has been linked to longevity and aging processes. It could aid in understanding how aging affects cellular functions and how to potentially slow down age-related decline .
Mécanisme D'action
Target of Action
BX517, also known as “Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)-” or “BX-517” or “SYV8VN8W5K”, is a potent and selective inhibitor of PDK1 (3-phosphoinositide-dependent protein kinase 1) . PDK1 is a serine/threonine kinase that plays a key role in the activation of a series of protein kinases in the AGC kinase superfamily, which is involved in cancer development and the activation of Akt/S6 kinase and protein kinase C .
Mode of Action
BX517 inhibits PDK1 by binding to the ATP-binding pocket of the protein . It blocks the activation of Akt in tumor cells with an IC50 of 0.1-1.0 μM . BX517 also blocks AKT2 activation in cells with submicromolar potency .
Biochemical Pathways
The primary biochemical pathway affected by BX517 is the PDK1-LATS1/2-YAP pathway . Exposure of cells to sphingosine-1-phosphate (S1P) increases the expression of PDK1, decreases the expression of large tumor suppressor 1/2 (LATS1/2), and induces phosphorylation of Yes-associated protein (p-YAP) . This pathway regulates cell senescence and does so through a YAP-mediated feedback loop .
Pharmacokinetics
It is soluble in dmso , which suggests that it may be administered in a suitable solvent for research purposes.
Result of Action
BX517 promotes cell senescence and sensitizes cells to chemotherapy . It inhibits the proliferation and migration of cells . After silencing LATS1/2 in S1PR1-deficient cells, senescence is suppressed and S1PR1 expression is increased concomitantly with YAP expression .
Action Environment
The action of BX517 can be influenced by environmental factors such as the presence of other molecules. For example, exposure of cells to S1P can modulate the effect of BX517 on the PDK1-LATS1/2-YAP pathway . .
Propriétés
IUPAC Name |
[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFURSNCTQGJRRX-JYRVWZFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, (2,3-dihydro-2-oxo-3-(1-(1H-pyrrol-2-yl)ethylidene)-1H-indol-5-yl)- | |
CAS RN |
946843-63-6 | |
| Record name | BX-517 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946843636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BX-517 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYV8VN8W5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of BX-517 and its downstream effects?
A1: BX-517 acts as a potent inhibitor of Phosphoinositide-dependent kinase 1 (PDK1) [, , ]. PDK1 is a crucial enzyme in the PI3K/Akt signaling pathway, which plays a significant role in cell growth, proliferation, and survival. By inhibiting PDK1, BX-517 disrupts this pathway, leading to downstream effects such as cell cycle arrest and apoptosis [, ].
Q2: How does the structure of BX-517 contribute to its binding to PDK1?
A2: The crystal structure of the BX-517-PDK1 complex reveals key interactions responsible for its binding affinity []. The indolinone core of BX-517 forms crucial hydrogen bonds with residues in the PDK1 active site, while the pyrrole ring participates in hydrophobic interactions [, ]. This specific binding mode contributes to the compound's inhibitory activity.
Q3: Has any research been conducted on the Structure-Activity Relationship (SAR) of BX-517 and its analogs?
A3: Yes, research has explored optimizing the BX-517 structure for improved pharmacological properties []. While the specific modifications aren't detailed in the provided abstracts, this research direction highlights the importance of understanding how structural changes impact the compound's activity, potency, and selectivity.
Q4: What limitations were encountered with BX-517 during its development?
A4: BX-517 demonstrated poor solubility and bioavailability, hindering its further development as a therapeutic agent []. This highlights a common challenge in drug discovery where promising in vitro activity might not translate well into in vivo efficacy due to unfavorable pharmacokinetic properties.
Q5: How does BX-517 compare to other PDK1 inhibitors, particularly in the context of Mantle Cell Lymphoma (MCL)?
A5: Research suggests that BX-517, while potent, might be outperformed by newer PDK1 inhibitors like BX912 []. BX912 exhibited higher efficiency in MCL cell lines and showed promising results in combination therapies, suggesting it could be a more suitable candidate for further development in this context [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



